molecular formula C31H48O5 B589370 11-Deoxy Fusidic Acid CAS No. 1013937-16-0

11-Deoxy Fusidic Acid

Cat. No.: B589370
CAS No.: 1013937-16-0
M. Wt: 500.7 g/mol
InChI Key: XIQFIBYNKGFJIX-FNZWKSSPSA-N
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Description

11-Deoxy Fusidic Acid is a chemically modified derivative of the steroidal antibiotic Fusidic Acid, designed for advanced research in antibacterial mechanisms and resistance. Fusidic Acid, the parent compound, is a well-characterized inhibitor of bacterial protein synthesis. It specifically targets and binds to the elongation factor G (EF-G) on the bacterial ribosome after GTP hydrolysis. This binding stabilizes the ribosome-EF-G-GDP complex, preventing the dissociation of EF-G and halting the translocation step of protein synthesis, which ultimately leads to the inhibition of bacterial growth . As a derivative, this compound is of significant value in structure-activity relationship (SAR) studies. Research into fusidic acid analogs has shown that modifications at key functional groups, such as the 3-OH and 11-OH positions, can profoundly impact antibacterial potency and pharmacological properties . Investigating the properties of this compound, where the 11-hydroxyl group is absent, helps elucidate the critical structural features required for binding to EF-G and inhibiting its function. This research is crucial for developing new agents to combat resistant bacterial strains, such as methicillin-resistant Staphylococcus aureus (MRSA), and for understanding the mechanisms that lead to fusidic acid resistance, including mutations in the fusA gene or the presence of protective proteins like FusB . This compound is intended for scientific research purposes only.

Properties

CAS No.

1013937-16-0

Molecular Formula

C31H48O5

Molecular Weight

500.7 g/mol

IUPAC Name

(2Z)-2-[(3R,4S,5S,8S,9S,10S,13R,14S,16S)-16-acetyloxy-3-hydroxy-4,8,10,14-tetramethyl-2,3,4,5,6,7,9,11,12,13,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-17-ylidene]-6-methylhept-5-enoic acid

InChI

InChI=1S/C31H48O5/c1-18(2)9-8-10-21(28(34)35)27-23-11-12-26-29(5)15-14-24(33)19(3)22(29)13-16-30(26,6)31(23,7)17-25(27)36-20(4)32/h9,19,22-26,33H,8,10-17H2,1-7H3,(H,34,35)/b27-21-/t19-,22-,23-,24+,25-,26-,29-,30-,31-/m0/s1

InChI Key

XIQFIBYNKGFJIX-FNZWKSSPSA-N

SMILES

CC1C2CCC3(C(C2(CCC1O)C)CCC4C3(CC(C4=C(CCC=C(C)C)C(=O)O)OC(=O)C)C)C

Isomeric SMILES

C[C@H]1[C@@H]2CC[C@]3([C@H]([C@]2(CC[C@H]1O)C)CC[C@@H]\4[C@@]3(C[C@@H](/C4=C(/CCC=C(C)C)\C(=O)O)OC(=O)C)C)C

Canonical SMILES

CC1C2CCC3(C(C2(CCC1O)C)CCC4C3(CC(C4=C(CCC=C(C)C)C(=O)O)OC(=O)C)C)C

Synonyms

(3α,4α,8α,9β,13α,14β,16β,17Z)-16-(Acetyloxy)-3-hydroxy-29-nordammara-17(20),24-dien-21-oic Acid; 

Origin of Product

United States

Preparation Methods

Solvent-Antisolvent Systems

Industrial-scale purification employs ethanol-water mixtures (50:50 v/v) to precipitate high-purity 11-Deoxy Fusidic Acid. Key parameters include:

  • Controlled Feeding : Parallel addition of Fusidic Acid solution (20–30% w/v in ethanol) and water at 23–28°C to optimize nucleation.

  • Particle Size Control : Adjusting flow rates and temperature during crystallization minimizes polydispersity.

Desolvation Strategies

Thermodynamically stable anhydrous forms are obtained by desolvating hemihydrate precursors. Methods include:

  • Thermal Treatment : Heating hemihydrate suspensions in ethanol-water (50:50) at 50°C for 3–4 hours.

  • Solvent Evaporation : Concentrating acetonitrile solutions under reduced pressure induces crystallization.

Analytical Characterization

Spectroscopic Validation

¹H NMR (CDCl₃) : Key signals include δ 5.30 (olefinic H), δ 4.70 (acetyloxy CH₂), and δ 2.05 (methyl groups).
¹³C NMR : Peaks at δ 170.4 (acetyl carbonyl) and δ 122.9 (carboxylic acid) confirm structural integrity.
IR (KBr) : Bands at 1740 cm⁻¹ (ester C=O) and 3450 cm⁻¹ (hydroxyl O-H) align with reference spectra.

Chromatographic Purity

HPLC analysis (C18 column, 235 nm detection) reveals 95.82% purity, with a retention time of 21.5 minutes. Residual solvents (TGA: 0.92%) are quantified via thermogravimetric analysis, yielding a net potency of 94.9%.

Quality Control and Industrial Standards

Batch Consistency

Recent Certificates of Analysis (2021) demonstrate inter-batch variability <2% in HPLC purity, ensuring compliance with pharmacopeial guidelines.

Challenges and Optimization Opportunities

By-Product Management

Lactone formation during hydrolysis remains a critical challenge, requiring:

  • Enhanced Filtration : Microfiltration membranes (0.2 μm) reduce lactone contamination to <0.5%.

  • pH Optimization : Maintaining pH 8–9 during hydrolysis minimizes lactonization.

Solvent Selection

Acetonitrile outperforms ethanol in crystallization yield (92% vs. 85%) but increases production costs by 30% .

Chemical Reactions Analysis

11-Deoxy Fusidic Acid undergoes several types of chemical reactions, including:

    Oxidation: This reaction can convert hydroxyl groups to ketones.

    Reduction: This reaction can reduce ketones back to hydroxyl groups.

    Substitution: This reaction can replace functional groups with other substituents.

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

11-Deoxy Fusidic Acid is primarily used in scientific research as an impurity of fusidic acid. Its applications include:

Mechanism of Action

The mechanism of action of 11-Deoxy Fusidic Acid is similar to that of fusidic acid. Fusidic acid works by interfering with bacterial protein synthesis, specifically by preventing the translocation of the elongation factor G (EF-G) from the ribosome. This action inhibits bacterial growth and helps the immune system clear the infection .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Modifications

The fusidane family includes several derivatives and biosynthetic analogs. Key compounds are compared below:

Compound Structural Modifications Antimicrobial Activity (vs. Fusidic Acid) Resistance Profile Clinical Use References
Fusidic Acid Native structure: C16 acetoxyl, C11 hydroxyl Baseline activity against Gram-positive bacteria (e.g., MRSA) High resistance rates in Clostridioides difficile (~55%) Topical/oral infections
11-Deoxy Fusidic Acid C11 hydroxyl removed Likely reduced (inferred from SAR*) Unknown Experimental
24,25-Dihydrofusidic Acid Saturation of C24-C25 double bond Equivalent to fusidic acid Similar resistance Limited (research)
Helvolic Acid Additional hydroxyl at C6, C7 epoxide Broader spectrum (Gram-positive/-negative) Not well-characterized Research
Cephalosporin P1 Lactone ring instead of carboxylic acid at C20 Reduced activity Cross-resistance unlikely Obsolete

*SAR: Structure-Activity Relationship

Key Findings from Research

  • Activity Against Gram-Positive Bacteria : Fusidic acid exhibits potent activity against extracellular and intracellular S. aureus, with enhanced efficacy at acidic pH (e.g., in phagolysosomes) . In contrast, this compound’s activity remains uncharacterized, though structural analogs lacking critical hydroxyl groups (e.g., 3-didehydrofusidic acid) show reduced potency .
  • No such data exist for this compound.
  • Resistance Mechanisms: Fusidic acid resistance in C. difficile arises rapidly (55% in clinical trials), often linked to mutations in EF-G .

Pharmacokinetic and Pharmacodynamic Insights

  • Cellular Accumulation : Fusidic acid accumulates in macrophages and retains intracellular activity comparable to clindamycin and linezolid . The removal of the C11 hydroxyl group in this compound could affect its lipophilicity and cellular uptake, though this requires experimental validation.
  • Metabolic Stability : Fusidic acid undergoes hepatic oxidation to metabolites like 3-didehydrofusidic acid, which are less active . This compound’s metabolic fate is unstudied but may involve similar pathways.

Biological Activity

11-Deoxy Fusidic Acid, a derivative of fusidic acid, has garnered attention due to its potential biological activities, particularly its antibacterial properties. This article provides a comprehensive overview of the biological activity of this compound, including its mechanism of action, pharmacological effects, and relevant research findings.

The primary mechanism of action for fusidic acid and its derivatives, including this compound, involves the inhibition of bacterial protein synthesis. Specifically, these compounds bind to the elongation factor G (EF-G), which is crucial for translocation during protein synthesis. This binding prevents the dissociation of the EF-G-GDP complex from the ribosome, thereby halting further protein synthesis and leading to bacterial cell death .

2.1 Spectrum of Activity

This compound exhibits significant activity against various Gram-positive bacteria, particularly Staphylococcus aureus, including methicillin-resistant strains (MRSA). The minimum inhibitory concentration (MIC) values for this compound have been shown to be comparable to those of fusidic acid itself, indicating its potential as an effective antibacterial agent .

Bacteria MIC (µg/mL) Reference
Staphylococcus aureus< 8
Streptococcus pyogenes8
Neisseria gonorrhoeae< 1

2.2 Resistance Mechanisms

Resistance to fusidic acid and its derivatives can arise through mutations in the fusA gene encoding EF-G or through plasmid-mediated mechanisms involving genes such as fusB, fusC, and fusD . These resistance mechanisms highlight the importance of understanding the genetic basis of susceptibility to optimize therapeutic strategies.

3. Pharmacokinetics

Research indicates that this compound has favorable pharmacokinetic properties. Following oral administration, it achieves high bioavailability and sustained blood levels that exceed the MIC for susceptible organisms. Studies have reported peak plasma concentrations significantly above therapeutic thresholds after appropriate dosing regimens .

4.1 Clinical Efficacy

Clinical studies have demonstrated the efficacy of fusidic acid in treating skin infections and chronic bone infections. A modified dosing regimen has been developed to reduce resistance development while maintaining therapeutic effectiveness .

4.2 Emerging Applications

Recent studies suggest that this compound may also be effective against multidrug-resistant strains of Neisseria gonorrhoeae and Chlamydia trachomatis, indicating its potential role in treating sexually transmitted infections .

5. Research Findings and Future Directions

Recent research has focused on synthesizing novel derivatives of fusidic acid to enhance its antibacterial activity and reduce resistance. For instance, modifications at specific positions on the fusidic acid molecule have yielded compounds with improved efficacy against resistant strains .

5.1 Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is crucial for developing more effective derivatives. Studies have shown that modifications at positions such as C-3 and C-21 can significantly alter antibacterial activity without compromising safety profiles .

Q & A

Q. What is the molecular mechanism of fusidic acid’s antibacterial action, and how can this be experimentally validated?

Fusidic acid inhibits bacterial protein synthesis by binding to elongation factor G (EF-G) on the ribosome. Structural studies reveal it stabilizes EF-G in a GTP-bound conformation, preventing GDP release and ribosome recycling . To validate this, researchers can use X-ray crystallography to resolve ribosome-EF-G complexes with fusidic acid, complemented by in vitro translation assays to measure inhibition of polypeptide elongation .

Q. Which experimental models are appropriate for assessing fusidic acid’s efficacy against intracellular Staphylococcus aureus?

THP-1 macrophages or polymorphonuclear leukocytes infected with S. aureus are standard models. Intracellular activity can be quantified via time-kill curves under varying pH conditions (e.g., pH 5.5 vs. 7.4) to mimic lysosomal environments. Comparative controls with clindamycin or linezolid are recommended to benchmark potency .

Q. How does pH influence fusidic acid’s antibacterial activity, and what experimental parameters should be prioritized?

Fusidic acid exhibits enhanced activity at acidic pH (e.g., pH 5.5) due to increased cellular accumulation in phagocytic cells. Researchers should design dose-response assays across a pH gradient (4.5–7.4) and measure intracellular drug concentrations using HPLC or LC-MS .

Advanced Research Questions

Q. How can pharmacokinetic-pharmacodynamic (PK/PD) modeling optimize fusidic acid dosing regimens for multidrug-resistant Acinetobacter baumannii?

PK/PD models integrate time-kill data and free drug concentrations to predict efficacy. For example, colistin/fusidic acid combinations reduce colistin EC50 by 83% and increase bacterial killing rates by 58%. Researchers should simulate human pharmacokinetics (e.g., colistimethate sodium 9 MU loading dose + fusidic acid 1500 mg oral) and validate synergy via hollow-fiber infection models .

Q. What methodologies elucidate fusidic acid’s intracellular accumulation mechanisms in eukaryotic cells?

Fluorescently labeled fusidic acid derivatives can track subcellular localization via confocal microscopy. Co-incubation with lysosomotropic agents (e.g., monensin) or pH-sensitive probes helps differentiate lysosomal trapping from cytoplasmic distribution. Comparative studies with weak-base antibiotics (e.g., clindamycin) are critical to identify unique transport pathways .

Q. How can conflicting data on fusidic acid’s resistance risk in Staphylococcus aureus be reconciled?

Resistance rates vary by strain and clinical context. Researchers should perform whole-genome sequencing on fusidic acid-exposed isolates to identify mutations in fusA (EF-G) or fusB/fusC (resistance genes). Population analysis profiling (PAP) can quantify heteroresistance, while chemostat models simulate resistance evolution under therapeutic pressure .

Q. What experimental strategies assess fusidic acid’s environmental persistence and ecotoxicological risks?

Persistence studies should measure hydrolysis rates under varying pH/temperature and biodegradation via OECD 301 tests. Ecotoxicity can be evaluated using Daphnia magna or algae models. Note: Current data gaps necessitate caution in environmental risk assessments .

Q. How does fusidic acid’s lack of cross-resistance with vancomycin or daptomycin inform combination therapy design?

Synergy screens (e.g., checkerboard assays) with vancomycin or daptomycin against methicillin-resistant S. aureus (MRSA) can identify additive or indifferent interactions. Mechanistic studies should focus on fusidic acid’s unique EF-G binding site, which avoids overlap with cell-wall-targeting agents .

Methodological Considerations

  • Data Contradictions : Address discrepancies (e.g., resistance rates) via strain-specific genomic analysis and standardized susceptibility testing (CLSI/EUCAST guidelines).
  • Experimental Design : Use front-loaded dosing regimens in in vitro infection models to prevent bacterial regrowth, as observed in 1-compartment PK/PD studies .
  • Ethics & Reproducibility : Disclose conflicts of interest (e.g., industry-funded assays) and provide raw data for Monte Carlo simulations to enhance transparency .

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